molecular formula C60H79IN14O14 B12373403 Anditixafortide CAS No. 1821136-83-7

Anditixafortide

Cat. No.: B12373403
CAS No.: 1821136-83-7
M. Wt: 1347.3 g/mol
InChI Key: AZOFCLCXFADPRO-JRTLPCBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anditixafortide involves the formation of a cyclic peptide structure. The sequence includes Nal-Gly-(3-I-d-Tyr)-(N-Me-Orn(AMBA-DOTA)). The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support . The final product is then cyclized to form the desired structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under stringent conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Anditixafortide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and oxidized or reduced forms of the peptide .

Scientific Research Applications

Anditixafortide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anditixafortide is unique due to its cyclic peptide structure, which provides high binding affinity and specificity for the CXCR4 receptor. This makes it particularly effective in targeting cancer cells that overexpress CXCR4, offering advantages over other CXCR4-targeting agents .

Properties

CAS No.

1821136-83-7

Molecular Formula

C60H79IN14O14

Molecular Weight

1347.3 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxy-3-iodophenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C60H79IN14O14/c1-71-48(9-5-18-64-55(85)42-15-10-38(11-16-42)32-66-51(78)34-72-20-22-73(35-52(79)80)24-26-75(37-54(83)84)27-25-74(23-21-72)36-53(81)82)58(88)69-45(8-4-19-65-60(62)63)57(87)70-46(30-39-12-14-41-6-2-3-7-43(41)28-39)56(86)67-33-50(77)68-47(59(71)89)31-40-13-17-49(76)44(61)29-40/h2-3,6-7,10-17,28-29,45-48,76H,4-5,8-9,18-27,30-37H2,1H3,(H,64,85)(H,66,78)(H,67,86)(H,68,77)(H,69,88)(H,70,87)(H,79,80)(H,81,82)(H,83,84)(H4,62,63,65)/t45-,46-,47+,48+/m0/s1

InChI Key

AZOFCLCXFADPRO-JRTLPCBOSA-N

Isomeric SMILES

CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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